molecular formula C22H20O12 B8002982 (-)-Epigallocatechin gallate hydrate

(-)-Epigallocatechin gallate hydrate

Cat. No.: B8002982
M. Wt: 476.4 g/mol
InChI Key: PXQAGKPQXWPYKC-IUFJOMBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Epigallocatechin gallate hydrate: is a polyphenolic compound predominantly found in green tea. It is a type of catechin, which is a class of flavonoids. This compound is known for its potent antioxidant properties and has been extensively studied for its potential health benefits, including anti-inflammatory, anti-carcinogenic, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Epigallocatechin gallate hydrate typically involves the esterification of epigallocatechin with gallic acid. This reaction can be catalyzed by various agents, including acids and enzymes, under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs extraction from natural sources, such as green tea leaves, followed by purification processes like chromatography. Advanced techniques, such as supercritical fluid extraction, are also used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Epigallocatechin gallate hydrate can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Although less common, reduction reactions can modify the structure of the compound.

    Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Reduced catechin derivatives.

    Substitution: Alkylated or acylated catechin derivatives.

Scientific Research Applications

Chemistry:

  • Used as a standard antioxidant in various chemical assays.
  • Studied for its potential as a natural preservative in food chemistry.

Biology:

  • Investigated for its role in modulating cellular oxidative stress.
  • Used in studies exploring its effects on cell signaling pathways.

Medicine:

  • Researched for its potential therapeutic effects in cancer treatment, cardiovascular diseases, and neurodegenerative disorders.
  • Studied for its anti-inflammatory and antimicrobial properties.

Industry:

  • Utilized in the formulation of dietary supplements and functional foods.
  • Incorporated into cosmetic products for its skin-protective effects.

Mechanism of Action

Molecular Targets and Pathways:

    Antioxidant Activity: (-)-Epigallocatechin gallate hydrate scavenges free radicals and upregulates antioxidant enzymes.

    Anti-inflammatory Effects: Inhibits pro-inflammatory cytokines and enzymes like COX-2.

    Anti-carcinogenic Properties: Induces apoptosis in cancer cells and inhibits tumor growth by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

  • Epicatechin gallate
  • Epigallocatechin
  • Gallic acid

Comparison:

  • Epicatechin gallate: Similar antioxidant properties but differs in the number and position of hydroxyl groups.
  • Epigallocatechin: Lacks the gallate moiety, resulting in different biological activities.
  • Gallic acid: A simpler structure with potent antioxidant activity but lacks the catechin backbone.

Uniqueness:

  • (-)-Epigallocatechin gallate hydrate is unique due to its combined catechin and gallate structure, which enhances its antioxidant and biological activities compared to its individual components.

Properties

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O11.H2O/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8;/h1-6,18,21,23-30H,7H2;1H2/t18-,21-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQAGKPQXWPYKC-IUFJOMBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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